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Introduction

2-Methoxy-4-phenylphenol, also known by its synonym 4-Phenylguaiacol, is an aromatic
organic compound belonging to the biphenylol and guaiacol derivative families. Its structure,
featuring a phenyl group attached to a guaiacol moiety, positions it as a molecule of interest in
medicinal chemistry and materials science. The presence of the phenolic hydroxyl and methoxy
groups on one of the phenyl rings, combined with the biphenyl backbone, suggests potential for
a range of biological activities, including antioxidant and anti-inflammatory properties, which are
often associated with such chemical motifs. This guide provides a comprehensive overview of
the available technical information for 2-Methoxy-4-phenylphenol, including its identifiers,
physicochemical properties, a plausible synthetic route, analytical methodologies, and an
exploration of its potential biological significance based on related structures.

Chemical Identifiers and Nomenclature

A clear and unambiguous identification of a chemical compound is foundational for all research
and development activities. The following table summarizes the key identifiers for 2-Methoxy-
4-phenylphenol.
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Identifier Value Source
CAS Number 37055-79-1 [1]
IUPAC Name 2-Methoxy-4-phenylphenol N/A
Synonym 4-Phenylguaiacol [1]
Molecular Formula C13H1202 [1]
Molecular Weight 200.23 g/mol [1]
InChl Key N/A N/A
SMILES N/A N/A

Physicochemical Properties

Direct experimental data on the physicochemical properties of 2-Methoxy-4-phenylphenol are
not readily available in the literature. However, by examining closely related compounds, we
can infer its likely characteristics.
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Property

Predicted/Inferred Value

Basis for Inference

Melting Point

Likely a solid at room
temperature with a melting
point in the range of 100-150
°C.

Arelated Schiff base, 2-
methoxy-4-((4-
methoxyphenilimino) methyl)
phenol, has a melting point of
128-130 °CJ[2]. 4-Phenylphenol
has a melting point of 164—165
°CJ3]. The introduction of the
methoxy group may slightly
lower the melting point

compared to 4-phenylphenol.

Boiling Point

High boiling point, likely >300
°C.

4-Phenylphenol has a boiling
point of 305-308 °C[3]. The
addition of a methoxy group
would slightly increase the
molecular weight and may lead
to a comparable or slightly

higher boiling point.

Solubility

Sparingly soluble in water.
Soluble in alkaline solutions
(e.g., NaOH) and common
organic solvents (e.qg.,

methanol, ethanol, acetone).

A structurally similar Schiff
base is described as slightly
soluble in water and
completely soluble in NaOHI[2].
Phenolic compounds are
generally more soluble in
alkaline solutions due to the
formation of the corresponding
phenoxide salt. 4-
Phenylphenol is very slightly

soluble in water[3].

Appearance

Likely a white to off-white

crystalline solid.

Based on the appearance of
related biphenyl and phenol

compounds.
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Synthesis Protocol: A Plausible Approach via
Suzuki-Miyaura Coupling

While a specific, validated synthesis protocol for 2-Methoxy-4-phenylphenol is not extensively
documented, a highly plausible and widely utilized method for the formation of biaryl
compounds is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the
palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

Proposed Synthetic Pathway

The synthesis of 4-Phenylguaiacol can be envisioned through the Suzuki-Miyaura coupling of
4-bromo-2-methoxyphenol with phenylboronic acid.

@-Bromo-Z-methoxyphenoD

Phenylboronic Acid

Suzuki-Miyaura
Couplin

Pd Catalyst (e.g., Pd(PPhs)a)

2-Methoxy-4-phenylphenol
Base (e.g., K2COs)

(4-Phenylguaiacol)

Click to download full resolution via product page

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 2-Methoxy-4-phenylphenol.

Detailed Experimental Workflow

The following protocol is a general procedure for a Suzuki-Miyaura coupling reaction and would
require optimization for the specific synthesis of 2-Methoxy-4-phenylphenol.

Materials:
e 4-Bromo-2-methoxyphenol
e Phenylboronic acid

o Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)a4])
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Base (e.g., potassium carbonate, sodium carbonate)

Solvent (e.g., a mixture of toluene, ethanol, and water)

Anhydrous sodium sulfate or magnesium sulfate

Silica gel for column chromatography

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:

o Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, combine 4-bromo-2-methoxyphenol (1.0 eq), phenylboronic acid (1.1-1.5 eq), the
palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

e Solvent Addition: Add the degassed solvent system to the flask. A common solvent mixture
for Suzuki couplings is toluene/ethanol/water.

o Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., nitrogen or argon) for 10-
15 minutes to remove oxygen, which can deactivate the palladium catalyst.

» Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
Monitor the progress of the reaction by thin-layer chromatography (TLC).

o Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room
temperature. Dilute the mixture with water and extract the product with an organic solvent
such as ethyl acetate (3 x volume of the aqueous layer).

 Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium
sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase
under reduced pressure to obtain the crude product.

o Chromatography: Purify the crude product by flash column chromatography on silica gel
using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate
the pure 2-Methoxy-4-phenylphenol.
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» Characterization: Confirm the structure and purity of the final product using analytical
techniques such as NMR, IR, and mass spectrometry.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-
Methoxy-4-phenylphenol. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on both phenyl rings, a singlet for the methoxy group protons, and a singlet for the
phenolic hydroxyl proton. The coupling patterns of the aromatic protons will provide
information about the substitution pattern.

e 13C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic
carbons, the methoxy carbon, and the carbon bearing the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation
pattern observed in the mass spectrum can provide additional structural information. For 2-
Methoxy-4-phenylphenol, the molecular ion peak [M]* would be expected at m/z 200.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in
the molecule. Key expected absorptions include:

A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-
3600 cm~1.

C-H stretching bands for the aromatic rings, typically above 3000 cm~1.

C=C stretching bands for the aromatic rings in the 1450-1600 cm~1 region.

A C-O stretching band for the methoxy group, typically around 1250 cm~1.
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Chromatographic Methods

o High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18
column is a suitable method for assessing the purity of 2-Methoxy-4-phenylphenol and for
its quantification. A mobile phase consisting of a mixture of acetonitrile and water with a
small amount of acid (e.g., formic acid or phosphoric acid) is commonly used for the analysis
of phenolic compoundsl[4].

e Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique
for the analysis of volatile and semi-volatile compounds like 2-Methoxy-4-phenylphenol. It
provides both retention time information for separation and mass spectral data for
identification.

Potential Biological Activity and Applications in
Drug Development

While direct studies on the biological activity of 2-Methoxy-4-phenylphenol are scarce, the
structural motifs present in the molecule suggest several potential therapeutic applications.

Antioxidant and Anti-inflammatory Properties

Phenolic compounds, particularly those with a guaiacol substructure, are well-known for their
antioxidant properties. The phenolic hydroxyl group can donate a hydrogen atom to scavenge
free radicals, thus mitigating oxidative stress. Biphenyl structures have also been shown to
possess antioxidant activity. The combination of these two features in 2-Methoxy-4-
phenylphenol makes it a promising candidate for further investigation as an antioxidant.

Inflammation is closely linked to oxidative stress, and many antioxidant compounds also exhibit
anti-inflammatory effects. Related compounds like 2-methoxy-4-vinylphenol have demonstrated
anti-inflammatory activity[5]. Therefore, it is plausible that 2-Methoxy-4-phenylphenol could
modulate inflammatory pathways.
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Caption: Logical flow from chemical structure to potential therapeutic applications.

Drug Discovery and Development

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, meaning it is a
molecular framework that is capable of binding to multiple biological targets. The guaiacol
moiety is also present in many biologically active natural products and synthetic drugs. The
combination of these two pharmacophores in 2-Methoxy-4-phenylphenol makes it an
interesting starting point for the design and synthesis of novel drug candidates. Further
research could explore its potential as an inhibitor of various enzymes or as a modulator of
signaling pathways implicated in diseases such as cancer, neurodegenerative disorders, and
cardiovascular diseases.
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Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Methoxy-4-phenylphenol is not readily available.
However, based on the known hazards of structurally related compounds such as 2-
methoxyphenol (guaiacol) and other substituted phenols, the following precautions should be
taken:

» Hazard Classification (Predicted):

Harmful if swallowed.

o

Causes skin irritation.

o

[¢]

Causes serious eye irritation.

o

May cause respiratory irritation.

» Handling:

o

Work in a well-ventilated area, preferably in a fume hood.

[¢]

Avoid inhalation of dust or vapors.

[¢]

Avoid contact with skin, eyes, and clothing.

o

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves,
and a lab coat.

o First Aid:

(¢]

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

[¢]

In case of skin contact: Immediately wash with soap and plenty of water.

[¢]

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact
lenses if present and easy to do. Continue rinsing.

[e]

If swallowed: Rinse mouth. Do NOT induce vomiting.
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o In all cases of exposure, seek medical attention.

e Storage:

o Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

2-Methoxy-4-phenylphenol (4-Phenylguaiacol) is a chemical compound with significant
potential for further research, particularly in the fields of medicinal chemistry and drug
discovery. While direct experimental data for this specific molecule is limited, its structural
relationship to well-studied classes of compounds like biphenylols and guaiacol derivatives
provides a strong basis for predicting its properties and potential applications. The plausible
synthesis via Suzuki-Miyaura coupling offers a clear path for its preparation, and established
analytical techniques can be readily applied for its characterization. Future studies focusing on
the synthesis, purification, and comprehensive evaluation of the biological activities of 2-
Methoxy-4-phenylphenol are warranted to unlock its full therapeutic potential.

References

¢ Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl
imino) -methyl) phenol compounds. (2021-04-22). Atlantis Press. Available at: [Link]

o (PDF) 2-(4-Methoxyphenylazo)-4-phenylphenol. (2000). ResearchGate. Available at: [Link]
e 4-Phenylphenol. Wikipedia. Available at: [Link]

e Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and
2- methoxy-4-vinylphenol. The Royal Society of Chemistry. Available at: [Link]

e 2-Methoxy-4-methylphenol. SIELC Technologies. Available at: [Link]
o 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol. PubChem. Available at: [Link]

o Comparison of antioxidant capacity of 4-vinylguaiacol with catechin and ferulic acid in oil-in-
water emulsion. (2018-08-31). PMC - NIH. Available at: [Link]

© 2026 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1360368?utm_src=pdf-body
https://www.benchchem.com/product/b1360368?utm_src=pdf-body
https://www.benchchem.com/product/b1360368?utm_src=pdf-body
https://www.atlantis-press.com/proceedings/iconetos-20/125956439
https://www.researchgate.net/publication/239324835_2-4-Methoxyphenylazo-4-phenylphenol
https://en.wikipedia.org/wiki/4-Phenylphenol
https://www.rsc.org/suppdata/d2/ra/d2ra05604a/d2ra05604a1.pdf
https://sielc.com/compound-2-methoxy-4-methylphenol.html
https://pubchem.ncbi.nlm.nih.gov/compound/4093534
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6146114/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of
lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. (2023).
PubMed. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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